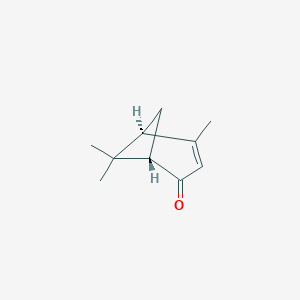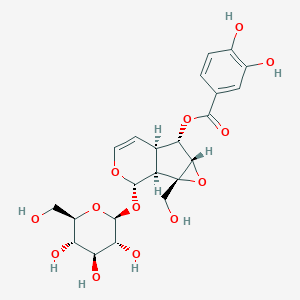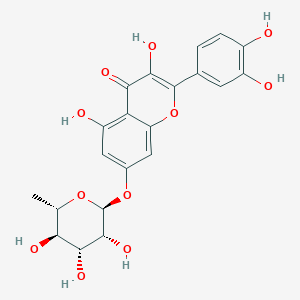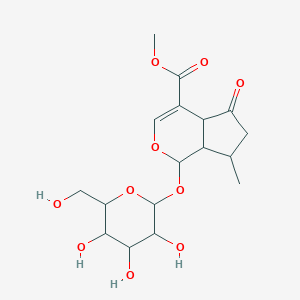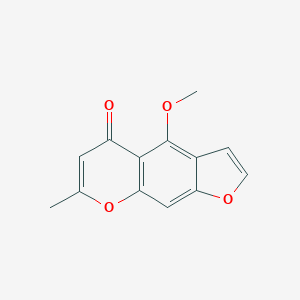
Desmetil-azelastina
Descripción general
Descripción
Desmetilazelastina es el metabolito activo principal de la azelastina, un antagonista selectivo y de alta afinidad del receptor H1 de la histamina. Se forma a través del metabolismo oxidativo de la azelastina por el sistema enzimático citocromo P450. Desmetilazelastina exhibe una tasa de unión a proteínas del 97% y tiene una vida media de eliminación de 54 horas . La azelastina se usa comúnmente en el tratamiento de la rinitis alérgica, el asma y otras afecciones alérgicas .
Aplicaciones Científicas De Investigación
Desmetilazelastina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de referencia en química analítica para el estudio de vías metabólicas y cinética enzimática.
Biología: Investigado por su papel en la modulación de los receptores de histamina y sus efectos en las vías de señalización celular.
Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones alérgicas, asma y otras enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de nuevos medicamentos y formulaciones antihistamínicas.
Mecanismo De Acción
Desmetilazelastina ejerce sus efectos al antagonizar las acciones de la histamina en el receptor H1. Esto da como resultado el alivio de los síntomas alérgicos mediados por la histamina, como picazón, estornudos y congestión nasal. El compuesto también inhibe la liberación de mediadores inflamatorios de los mastocitos, lo que reduce aún más las respuestas alérgicas . Los objetivos moleculares incluyen los receptores H1 de la histamina y varias vías de señalización involucradas en la respuesta inflamatoria .
Compuestos similares:
Azelastina: El compuesto padre del que se deriva la desmetilazelastina. Tiene propiedades antihistamínicas similares, pero una vida media más corta.
Cetirizina: Otro antagonista del receptor H1 que se utiliza para fines terapéuticos similares.
Loratadina: Un antihistamínico de acción prolongada con una estructura química diferente pero efectos farmacológicos similares.
Unicidad: Desmetilazelastina es única debido a su alta tasa de unión a proteínas y su larga vida media de eliminación, lo que contribuye a sus efectos terapéuticos prolongados. Su formación como un metabolito activo de la azelastina también destaca su importancia en la vía metabólica de los medicamentos antihistamínicos .
Análisis Bioquímico
Biochemical Properties
Desmethylazelastine, like azelastine, possesses H1-receptor antagonist activity . This suggests that it interacts with H1 histamine receptors, proteins that play a crucial role in allergic reactions. The nature of these interactions is likely to involve binding to the receptor, thereby preventing histamine from exerting its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethylazelastine can change over time. For example, studies in guinea pigs have shown that the clearance of Desmethylazelastine from the body is slower than that of azelastine . This suggests that Desmethylazelastine may have longer-lasting effects on cellular function.
Metabolic Pathways
Desmethylazelastine is a metabolite of azelastine, suggesting that it is involved in the metabolic pathways of this drug. Azelastine is oxidatively metabolized to Desmethylazelastine by the cytochrome P450 enzyme system .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Desmetilazelastina se sintetiza a partir de azelastina a través de un proceso de N-desmetilación. Esta reacción está catalizada principalmente por las isoformas del citocromo P450 CYP3A4 y CYP2D6, con contribuciones menores de CYP1A2 . Las condiciones de reacción típicamente involucran el uso de solventes y reactivos específicos para facilitar el proceso de desmetilación.
Métodos de producción industrial: En entornos industriales, la producción de desmetilazelastina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el aislamiento del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Desmetilazelastina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar metabolitos adicionales.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en desmetilazelastina.
Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.
Principales productos formados:
Comparación Con Compuestos Similares
Azelastine: The parent compound from which desmethylazelastine is derived. It has similar antihistamine properties but a shorter half-life.
Cetirizine: Another H1-receptor antagonist used for similar therapeutic purposes.
Loratadine: A long-acting antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness: Desmethylazelastine is unique due to its high protein binding rate and long elimination half-life, which contribute to its prolonged therapeutic effects. Its formation as an active metabolite of azelastine also highlights its significance in the metabolic pathway of antihistamine drugs .
Propiedades
IUPAC Name |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYCMIFVXDQIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963859 | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47491-38-3 | |
| Record name | Desmethylazelastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLAZELASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






